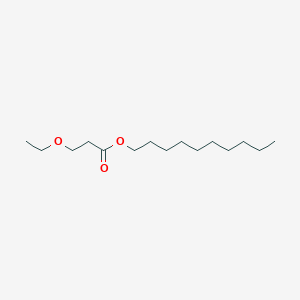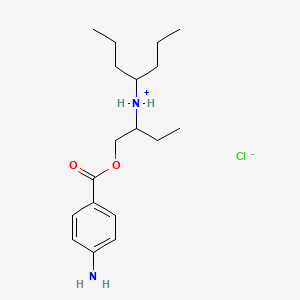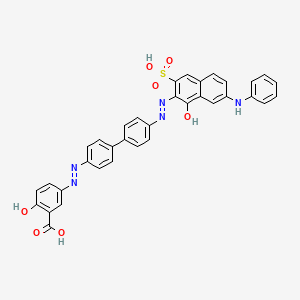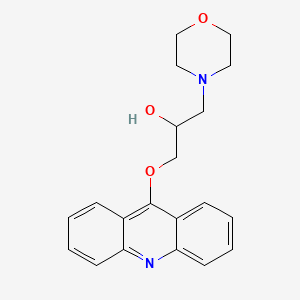
9-(2-Hydroxy-3-morpholinopropyloxy)acridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-(2-Hydroxy-3-morpholinopropyloxy)acridine is a derivative of acridine, a heterocyclic compound containing nitrogen. Acridine derivatives are known for their broad range of pharmaceutical properties, including anti-inflammatory, anticancer, antimicrobial, antitubercular, antiparasitic, antimalarial, antiviral, and fungicidal activities . These compounds have been used in various applications, such as dyes, fluorescent materials for visualization of biomolecules, and in laser technologies .
准备方法
The synthesis of 9-(2-Hydroxy-3-morpholinopropyloxy)acridine typically involves the reaction of acridine derivatives with appropriate reagents. One common method involves the reaction of 9-chloroacridine with 2-hydroxy-3-morpholinopropanol under specific conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
化学反应分析
9-(2-Hydroxy-3-morpholinopropyloxy)acridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of a ketone, while substitution reactions can introduce different functional groups onto the acridine ring .
科学研究应用
9-(2-Hydroxy-3-morpholinopropyloxy)acridine has a wide range of scientific research applications. In chemistry, it is used as a fluorescent probe for the visualization of biomolecules . In biology, it has been studied for its potential as an anticancer agent due to its ability to intercalate into DNA and inhibit topoisomerase enzymes . In medicine, it has shown promise as an antimicrobial and antiviral agent . Additionally, it has applications in the industry as a dye and in laser technologies .
作用机制
The mechanism of action of 9-(2-Hydroxy-3-morpholinopropyloxy)acridine involves its ability to intercalate into DNA, disrupting the normal function of the DNA molecule . This intercalation can inhibit the activity of enzymes such as topoisomerase and telomerase, which are essential for DNA replication and cell division . The compound’s interaction with DNA and related enzymes is primarily responsible for its biological effects, including its anticancer and antimicrobial activities .
相似化合物的比较
9-(2-Hydroxy-3-morpholinopropyloxy)acridine is unique among acridine derivatives due to its specific functional groups, which confer distinct chemical and biological properties. Similar compounds include 9-aminoacridine, 9-chloroacridine, and 9-phenoxyacridine . These compounds share the acridine core structure but differ in their substituents, leading to variations in their biological activities and applications . For example, 9-aminoacridine is known for its antimicrobial properties, while 9-phenoxyacridine has been studied for its anticancer activity .
属性
CAS 编号 |
113105-86-5 |
|---|---|
分子式 |
C20H22N2O3 |
分子量 |
338.4 g/mol |
IUPAC 名称 |
1-acridin-9-yloxy-3-morpholin-4-ylpropan-2-ol |
InChI |
InChI=1S/C20H22N2O3/c23-15(13-22-9-11-24-12-10-22)14-25-20-16-5-1-3-7-18(16)21-19-8-4-2-6-17(19)20/h1-8,15,23H,9-14H2 |
InChI 键 |
ZXJSFBKEDUFETI-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1CC(COC2=C3C=CC=CC3=NC4=CC=CC=C42)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


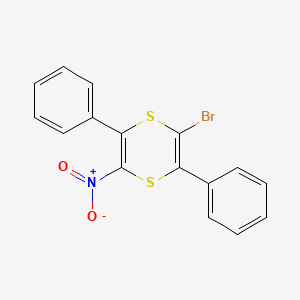
![ethyl 1-hydroxy-2-oxo-3H-pyrrolo[3,2-b]pyridine-3-carboxylate](/img/structure/B12802965.png)

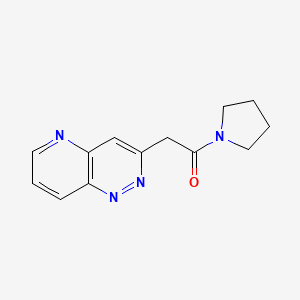


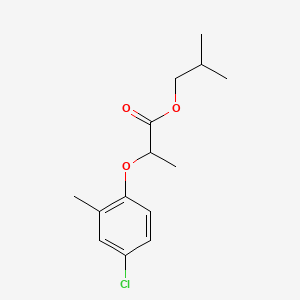

![3-(5-{5'-methyl-[2,2'-bithiophen]-5-yl}thiophen-2-yl)-6-(5-methylthiophen-2-yl)-2,5-bis(2-octyldodecyl)-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione amine](/img/structure/B12803015.png)
